molecular formula C17H16N2O4 B2833580 N-(furan-2-ylmethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 952987-35-8

N-(furan-2-ylmethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No.: B2833580
CAS No.: 952987-35-8
M. Wt: 312.325
InChI Key: QDQVTBDFKKUROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Effects

Compounds with a similar structural motif, including heterocyclic acetamide derivatives, have demonstrated significant antifungal activities. For example, a study on the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives revealed their potential antifungal effects against various fungi species, showing comparable or superior efficacy to ketoconazole against strains like T. harzianum, A. ochraceus, C. albicans, F. solani, F. moniliforme, and F. culmorum (Kaplancıklı et al., 2013).

Pharmacological Screening

Other related studies include the pharmacological screening of novel naphtho[2,1-b]furo-pyrazolines, isoxazoles, and isoxazolines, which have shown promising antimicrobial and analgesic activities. These compounds were synthesized and characterized, demonstrating moderate to significant antibacterial and antifungal activities, with some showing notable analgesic effects (Vagdevi et al., 2001).

Structural and Vibrational Studies

The synthesis and crystal structure analysis of compounds containing the furan-2-ylmethyl group, such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, have been conducted to explore their molecular and solid-state structures. These studies provide insights into their vibrational properties and potential applications in designing novel materials with specific functionalities (Sun et al., 2021).

Heteroaromatic Decarboxylative Reactions

Research on heteroaromatic decarboxylative Claisen rearrangement reactions has shown the potential of furan-2-ylmethyl compounds to undergo facile transformations, yielding products with significant chemical diversity. These reactions offer pathways to synthesize 2,3-disubstituted heteroaromatic products, providing valuable building blocks for further chemical synthesis and pharmaceutical development (Craig et al., 2005).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-14-6-4-12(5-7-14)16-9-13(19-23-16)10-17(20)18-11-15-3-2-8-22-15/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQVTBDFKKUROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.